1-Amino-3-nitro-1H-pyrazole-4-carboxamide
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Overview
Description
1-Amino-3-nitro-1H-pyrazole-4-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound’s structure features a five-membered ring with two adjacent nitrogen atoms, providing it with unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-nitro-1H-pyrazole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with ammonia or an amine under suitable conditions . Another method includes the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Amino-3-nitro-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s nitro and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.
5-Amino-3-nitro-1H-1,2,4-triazole: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness: 1-Amino-3-nitro-1H-pyrazole-4-carboxamide stands out due to its unique combination of nitro and amino groups, which confer specific reactivity and biological activity . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C4H5N5O3 |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
1-amino-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C4H5N5O3/c5-3(10)2-1-8(6)7-4(2)9(11)12/h1H,6H2,(H2,5,10) |
InChI Key |
HRAQDMHGTLVVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1N)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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